(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
(1S,2R,4S)-bicyclo[221]hept-5-ene-2-carboxylic acid is a bicyclic organic compound with a unique structure that includes a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. One common synthetic route involves the reaction of cyclopentadiene with maleic anhydride, followed by hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model compound for studying biological pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The bicyclic structure provides rigidity, which can be important for binding to specific targets and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar carboxylic acid functional group but a different structure.
Disilanes: Organosilicon compounds with unique electronic properties that can be compared to the bicyclic structure of (1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Uniqueness
This compound is unique due to its rigid bicyclic structure and the presence of a carboxylic acid group. This combination of features makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
108266-75-7 |
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Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7+/m0/s1 |
InChI Key |
FYGUSUBEMUKACF-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1C=C2)C(=O)O |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)O |
Origin of Product |
United States |
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